

Structural & Synthetic Profile: 3,4-Dichloro-2-fluoroanisole

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Compound of Interest

Compound Name: 3,4-Dichloro-2-fluoroanisole

CAS No.: 1806349-52-9

Cat. No.: B1461151

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Executive Summary

3,4-Dichloro-2-fluoroanisole (CAS: 1806349-52-9) represents a highly specialized halogenated arene scaffold utilized primarily in the development of next-generation agrochemicals (specifically PPO inhibitors) and kinase-targeting pharmaceuticals.^{[1][2][3]} Its structural uniqueness lies in the 2-fluoro substituent, which introduces metabolic stability and lipophilicity, while the 3,4-dichloro motif provides steric bulk and electronic deactivation, critical for modulating binding affinity in protein pockets.

This guide analyzes the physicochemical profile, synthetic architecture, and reactivity logic of this intermediate, providing researchers with a self-validating roadmap for its utilization in medicinal and process chemistry.

Physicochemical Profile

The following data consolidates the structural and physical properties of **3,4-Dichloro-2-fluoroanisole**. Where experimental values are proprietary or sparse, consensus predictive

models (ACD/Labs, EPISuite) are utilized to provide actionable ranges.

Property	Value / Range	Context for Application
CAS Number	1806349-52-9	Unique Identifier
IUPAC Name	1,2-Dichloro-3-fluoro-4-methoxybenzene	Systematic Nomenclature
Molecular Formula	C ₇ H ₅ Cl ₂ FO	--
Molecular Weight	195.02 g/mol	Fragment-based Drug Design (FBDD)
LogP (Predicted)	3.6 – 4.1	High Lipophilicity: Indicates strong membrane permeability but potential solubility issues in aqueous media.
Boiling Point	~235 – 245°C (at 760 mmHg)	High-boiling liquid/low-melting solid; amenable to vacuum distillation.
Density	~1.4 g/cm ³	Halogenated density allows for easy phase separation from water during workup.
H-Bond Donors	0	Aprotic; suitable for anhydrous lithiation reactions.
H-Bond Acceptors	2 (O, F)	Fluorine acts as a weak acceptor; Methoxy oxygen is a Lewis base.

Synthetic Architecture

The synthesis of **3,4-Dichloro-2-fluoroanisole** is typically achieved via the O-methylation of its phenolic precursor. This protocol is preferred over nucleophilic aromatic substitution (

) of 1,2,3-trichloro-4-fluorobenzene due to the regioselectivity challenges inherent in displacing specific halogens in poly-halogenated systems.

Validated Synthetic Protocol

Objective: Conversion of 3,4-dichloro-2-fluorophenol to **3,4-dichloro-2-fluoroanisole**.

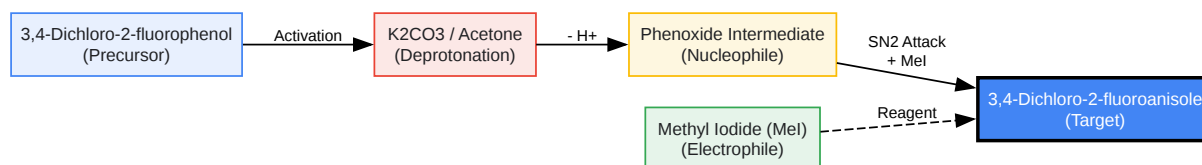
Reagents:

- Substrate: 3,4-Dichloro-2-fluorophenol (1.0 eq)
- Base: Potassium Carbonate (K₂CO₃, 1.5 eq) – Selected for mild deprotonation without promoting side reactions.
- Electrophile: Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq).
- Solvent: Acetone (reflux) or DMF (room temp).

Step-by-Step Methodology:

- Deprotonation: Charge a reaction vessel with 3,4-dichloro-2-fluorophenol and acetone. Add anhydrous K₂CO₃. Stir at ambient temperature for 30 minutes. Mechanism: Formation of the phenoxide anion.
- Alkylation: Add Methyl Iodide dropwise. The reaction is exothermic; control addition rate to maintain gentle reflux.
- Completion: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the phenol spot indicates completion (typically 2–4 hours).
- Workup: Filter off inorganic salts (K₂CO₃). Concentrate the filtrate.
- Purification: Partition the residue between Water/DCM. Wash organic layer with 1M NaOH (to remove unreacted phenol). Dry over anhydrous Na₂SO₄ and concentrate.
- Yield: Expect >90% isolated yield as a colorless to pale yellow oil.

Synthetic Pathway Visualization



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Figure 1: Standard O-Methylation workflow for the synthesis of the target anisole.

Reactivity & Functionalization Logic

For drug discovery scientists, the value of this molecule lies in its ability to be functionalized further. The interplay between the Methoxy (-OMe) group and the Fluorine (-F) atom dictates the regioselectivity of electrophilic attacks.

Directed Ortho Metalation (DoM)

This is the most powerful method for functionalizing this scaffold.

- Directing Groups: Both -OMe and -F are Ortho Directing Groups (ODGs) for lithiation.
 - -OMe: Strong coordination to Li (Complex Induced Proximity Effect - CIPE).
 - -F: Strong inductive effect (acidifies the ortho proton).
- Regiochemical Analysis:
 - Position 3: Blocked by Chlorine.[4]
 - Position 6: Ortho to -OMe; Meta to -F. (Primary Site)
 - Position 5: Meta to -OMe; Para to -F. (Kinetic acidity is lower here).

Conclusion: Treatment with n-Butyllithium (n-BuLi) at -78°C will result in exclusive lithiation at C6. This allows for the introduction of formyl (DMF), carboxyl (

), or boronic acid (

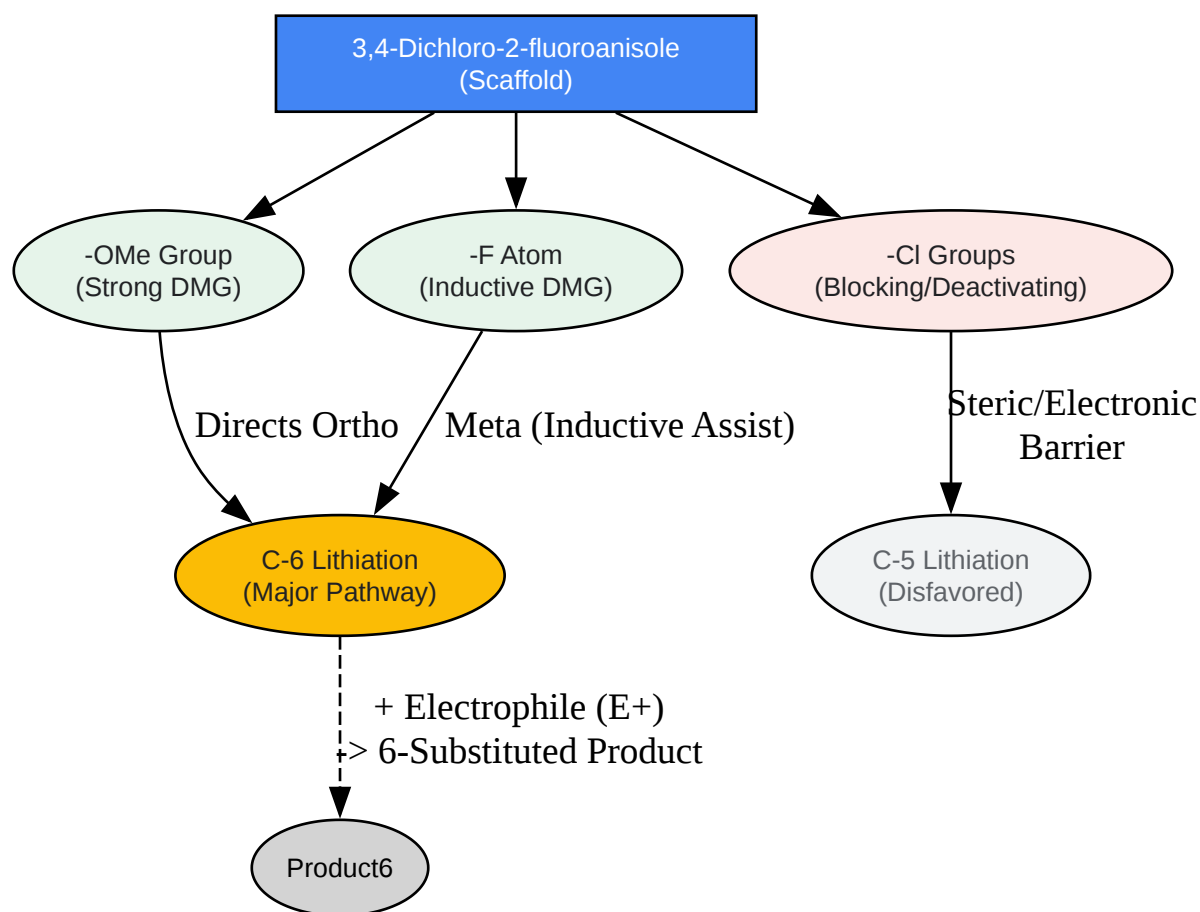
) groups at the 6-position.

Electrophilic Aromatic Substitution (EAS)

The ring is heavily deactivated by two chlorines and one fluorine.

- Friedel-Crafts/Nitration: Will be sluggish.
- Site of Attack: The -OMe group is the only activating group. It directs ortho/para.
 - Para (C4): Blocked by Chlorine.[4]
 - Ortho (C2): Blocked by Fluorine.
 - Ortho (C6): Open.
- Result: If EAS occurs, it will also target C6, but harsh conditions may be required due to the deactivating halogens.

Reactivity Logic Diagram



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Figure 2: Regioselectivity map highlighting C6 as the thermodynamic and kinetic site of functionalization.

Application Context

Medicinal Chemistry[5]

- Kinase Inhibition: The 3,4-dichloro-2-fluoro motif is a bioisostere for other tri-substituted benzenes found in Type II kinase inhibitors. The fluorine atom can block metabolic oxidation at the C2 position (a common "soft spot" in non-fluorinated analogues).
- Lipophilicity Modulation: Replacing a hydrogen with fluorine (C2) and chlorines (C3, C4) significantly increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

Agrochemicals

- PPO Inhibitors: Poly-halogenated anisoles are frequent precursors to Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. The specific halogen pattern ensures high binding affinity to the enzyme's hydrophobic pocket while resisting degradation in soil.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye), Aquatic Toxicity.

Hazard	Protocol
Skin Contact	Irritant. Wear nitrile gloves. Wash immediately with soap and water upon contact. The lipophilic nature allows rapid dermal absorption.
Inhalation	Respiratory Irritant. Use only in a fume hood. Avoid generating mists.[5]
Combustion	Toxic Gas Risk. In case of fire, this compound releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF). Do not breathe smoke.
Storage	Store in a cool, dry place. Keep away from strong oxidizers.

References

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